Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Overview
Description
Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO5 It is a derivative of benzoic acid, featuring a bromine atom, a hydroxyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-4-hydroxy-5-nitrobenzoate typically involves a multi-step process starting from a suitable benzene derivative. The general steps include:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Hydroxylation: Introduction of a hydroxyl group, often through a substitution reaction.
Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Formation of 3-bromo-4-hydroxy-5-nitrobenzaldehyde.
Reduction: Formation of methyl 3-bromo-4-hydroxy-5-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-bromo-4-hydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-hydroxy-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Methyl 3-bromo-4-hydroxybenzoate: Lacks the nitro group, leading to different reactivity and applications.
Methyl 3-bromo-5-nitrobenzoate:
Methyl 4-hydroxy-5-nitrobenzoate: Lacks the bromine atom, resulting in different substitution patterns and reactivity.
Uniqueness: Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is unique due to the presence of all three functional groups (bromine, hydroxyl, and nitro) on the benzene ring. This combination of groups provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 3-bromo-4-hydroxy-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-5(9)7(11)6(3-4)10(13)14/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNQBMGIVJNPJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566568 | |
Record name | Methyl 3-bromo-4-hydroxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40258-72-8 | |
Record name | Methyl 3-bromo-4-hydroxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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